

An In-depth Technical Guide to ARM165, a PROTAC Degrader Targeting PIK3CG

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ARM165	
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Abstract

ARM165 is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the catalytic subunit gamma of phosphoinositide 3-kinase (PIK3CG), also known as PI3Ky. By hijacking the ubiquitin-proteasome system, ARM165 effectively ablates PIK3CG protein levels, leading to the sustained inhibition of the PI3Ky-Akt signaling pathway. This mechanism has demonstrated significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML), where PI3Ky signaling is a critical dependency. This technical guide provides a comprehensive overview of ARM165, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and the relevant signaling pathways.

Introduction to PIK3CG

Phosphoinositide 3-kinase, catalytic subunit gamma (PIK3CG or PI3Ky) is a member of the class IB family of lipid kinases. It plays a crucial role in transducing signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) to downstream effectors, most notably the serine/threonine kinase Akt. The PI3Ky-Akt signaling cascade is a pivotal regulator of diverse cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of this pathway is frequently implicated in the pathogenesis of various cancers and inflammatory diseases. In the context of hematological malignancies,



particularly AML, PIK3CG expression is enriched in the myeloid compartment, and the leukemic cells exhibit a strong dependency on its signaling for survival and proliferation.[3][4]

ARM165: A PROTAC-mediated Degrader of PIK3CG

ARM165 is a heterobifunctional molecule engineered to induce the targeted degradation of PIK3CG. It is composed of three key components:

- A ligand for PIK3CG, based on the selective PI3Ky inhibitor AZ2.[3]
- A ligand for an E3 ubiquitin ligase, specifically pomalidomide, which recruits Cereblon (CRBN).[1]
- A linker that covalently connects the two ligands.

The formation of a ternary complex between PIK3CG, **ARM165**, and the CRBN E3 ligase complex triggers the polyubiquitination of PIK3CG, marking it for degradation by the 26S proteasome.[5] This degradation-based approach offers a distinct advantage over traditional small molecule inhibition by providing a more sustained and profound suppression of the target protein and its downstream signaling.[4]

Quantitative Data

The following tables summarize the key quantitative parameters characterizing the activity of **ARM165**.

Table 1: In Vitro Degradation and Proliferation Inhibition

Parameter	Cell Line	Value	Reference
IC50 (Cell Proliferation)	AML cells	< 1 µM	[1]
DC50 (PIK3CG Degradation)	OCI-AML2	~0.1 μM	[3]
Dmax (PIK3CG Degradation)	OCI-AML2	>90%	[3]



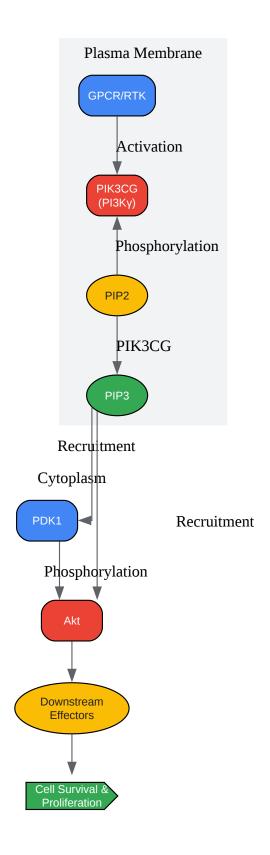
Table 2: In Vivo Efficacy in AML Xenograft Model

Animal Model	Treatment	Outcome	Reference
Syngeneic and PDX AML mouse models	ARM165	Significant reduction in leukemia burden	[3][6]

Signaling Pathways The PI3Ky-Akt Signaling Pathway

PIK3CG, upon activation by upstream signals, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting pleckstrin homology (PH) domain-containing proteins, including Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.





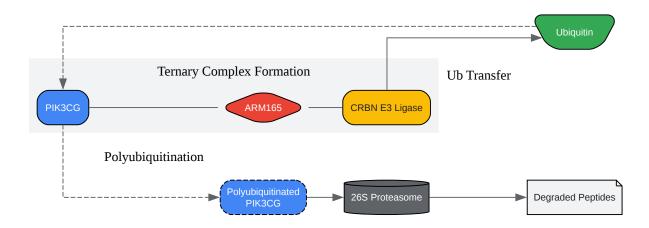
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Figure 1: Simplified PI3Ky-Akt signaling pathway.



Mechanism of ARM165-mediated PIK3CG Degradation

ARM165 acts as a molecular bridge, bringing PIK3CG into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to lysine residues on the surface of PIK3CG. The resulting polyubiquitin chain is recognized by the proteasome, leading to the degradation of PIK3CG.



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Figure 2: Mechanism of **ARM165**-induced PIK3CG degradation.

Experimental ProtocolsWestern Blotting for PIK3CG Degradation

This protocol details the procedure for assessing the degradation of PIK3CG in AML cells following treatment with **ARM165**.

- Cell Culture and Treatment: Culture AML cell lines (e.g., OCI-AML2) in appropriate media.
 Seed cells at a density of 0.5 x 10⁶ cells/mL and treat with varying concentrations of
 ARM165 (e.g., 0.01, 0.1, 1, 10 μM) or DMSO as a vehicle control for 24 hours.
- Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against PIK3CG (e.g., Cell Signaling Technology, #5405) overnight at 4°C.
 - \circ Incubate with a loading control antibody (e.g., β -actin or GAPDH) to ensure equal protein loading.
 - Wash the membrane three times with TBST and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 detection reagent and an imaging system. Quantify band intensities using image analysis
 software.



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Figure 3: Western blot experimental workflow.

Cell Viability Assay



This protocol describes how to determine the IC50 value of **ARM165** in AML cells using a resazurin-based assay.

- Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10 4 cells per well in 100 μ L of culture medium.
- Compound Treatment: Prepare serial dilutions of ARM165 in culture medium and add to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Resazurin Addition: Add 20 µL of resazurin solution (e.g., PrestoBlue™) to each well and incubate for an additional 2-4 hours.
- Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm using a microplate reader.
- Data Analysis:
 - Subtract the background fluorescence (media only wells).
 - Normalize the fluorescence readings of treated wells to the vehicle control wells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of **ARM165** concentration.
 - Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.
 [7][8]

In Vivo AML Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of **ARM165** in an AML xenograft mouse model.[9][10]

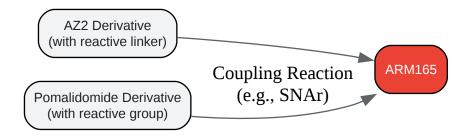
Cell Line and Animal Model: Use an appropriate AML cell line (e.g., MOLM-13, OCI-AML2)
 transduced to express luciferase. Use immunodeficient mice (e.g., NSG).



- Cell Implantation: Intravenously inject 1 x 10⁶ luciferase-expressing AML cells into each mouse.
- Tumor Burden Monitoring: Monitor tumor engraftment and progression by bioluminescence imaging (BLI) at regular intervals.
- Drug Administration: Once the tumor burden is established (typically 7-10 days post-injection), randomize the mice into treatment groups. Administer ARM165 (e.g., 5-10 mg/kg) and a vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a defined schedule (e.g., daily for 2 weeks).[6]
- Efficacy Assessment:
 - Continue to monitor tumor burden using BLI throughout the treatment period.
 - Monitor animal body weight and overall health.
 - At the end of the study, collect tissues (bone marrow, spleen, liver) for analysis of leukemia infiltration by flow cytometry (e.g., staining for human CD45) or immunohistochemistry.
- Data Analysis: Compare the tumor growth rates and survival between the ARM165-treated and vehicle control groups.

Synthesis of ARM165

ARM165 is synthesized by conjugating the PI3Ky inhibitor AZ2 with pomalidomide via a linker. A common synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction between a functionalized pomalidomide derivative and a linker-modified AZ2 precursor.[11][12]



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Figure 4: General synthesis scheme for ARM165.

Conclusion

ARM165 represents a promising therapeutic agent for the treatment of AML and potentially other PIK3CG-dependent malignancies. Its mechanism of action, centered on the targeted degradation of PIK3CG, offers a robust and sustained inhibition of the pro-survival PI3Ky-Akt signaling pathway. The data presented in this technical guide highlight the potent in vitro and in vivo activity of ARM165. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate and characterize this and similar PROTAC degraders.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ARM165, a PROTAC Degrader Targeting PIK3CG]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619388#arm165-target-protein-pik3cg]

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